B1576381 Hyep B

Hyep B

货号: B1576381
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hyep B is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Vaccine Development

Hyep B plays a crucial role in the development of vaccines against HBV. The hepatitis B surface antigen (HBsAg) contains three proteins: large (L), middle (M), and small (S). The preS domain (preS1 + preS2) is particularly significant for immunogenicity and can be utilized in vaccine formulations.

  • Case Study: Sci-B-Vac™
    • This third-generation HBV vaccine incorporates the preS1 and preS2 domains, demonstrating superior immunogenicity compared to conventional vaccines. It effectively elicits protective antibody levels in non-responders to standard HBV vaccines .

Diagnostic Tools

The preS domain of HBsAg can also act as a target for diagnostic tools. By identifying specific immunogenic epitopes within this domain, researchers can develop more accurate diagnostic assays for HBV infection.

  • Application Example: Diagnostic Assays
    • Diagnostic tools leveraging preS epitopes have shown promise in improving detection rates of HBV infections, especially in populations with low seroconversion rates after vaccination .

Therapeutic Targets

This compound's applications extend to therapeutic interventions aimed at managing chronic HBV infections. Novel platforms have been developed to study HBV replication processes, which could lead to new therapeutic strategies.

  • Research Insight: New Laboratory Platforms
    • Researchers at Rockefeller University have created a platform that allows for enhanced study of HBV's life cycle, enabling the identification of mutations conferring antiviral resistance. This approach may facilitate the development of targeted therapies .

Antiviral Development

The compound also contributes to antiviral drug development. Innovations such as nucleic acid polymers are being explored as potential treatments that could induce a functional cure by targeting HBV's genetic material.

  • Clinical Trials: Bepirovirsen
    • GSK's bepirovirsen, which targets HBV RNA components, has received Fast Track designation from the FDA. Early trials indicate its efficacy in treating chronic hepatitis B .

Research on Immune Response

Understanding the immune response to HBV is critical for developing effective treatments. Research indicates that certain T-cell populations exhibit attenuated responses in chronic infections, suggesting potential therapeutic targets for enhancing immune function against HBV.

  • Study Findings: CD8+ T Cells
    • A study identified unique CD8+ T cell subsets linked to chronic HBV infection control, highlighting new avenues for therapeutic intervention .

Data Tables

Application AreaDescriptionKey Findings/Case Studies
Vaccine DevelopmentUtilization of preS domain for vaccine formulationSci-B-Vac™ shows improved immunogenicity
Diagnostic ToolsDevelopment of assays targeting preS epitopesEnhanced detection rates in low responders
Therapeutic TargetsNovel platforms for studying HBV replicationNew insights into antiviral resistance mutations
Antiviral DevelopmentNucleic acid polymers targeting HBV RNABepirovirsen shows promise in early clinical trials
Immune Response ResearchInvestigation of CD8+ T cell subsetsUnique subsets linked to chronic infection control

属性

生物活性

Antimicrobial

序列

CGETCIYIPCFTEAVGCKCKDKVCYKN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。